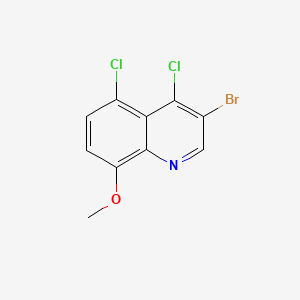

3-Bromo-4,5-dichloro-8-methoxyquinoline

Description

Structure

3D Structure

Properties

CAS No. |

1204812-28-1 |

|---|---|

Molecular Formula |

C10H6BrCl2NO |

Molecular Weight |

306.968 |

IUPAC Name |

3-bromo-4,5-dichloro-8-methoxyquinoline |

InChI |

InChI=1S/C10H6BrCl2NO/c1-15-7-3-2-6(12)8-9(13)5(11)4-14-10(7)8/h2-4H,1H3 |

InChI Key |

HUISTUMTKQZOND-UHFFFAOYSA-N |

SMILES |

COC1=C2C(=C(C=C1)Cl)C(=C(C=N2)Br)Cl |

Synonyms |

3-Bromo-4,5-dichloro-8-methoxyquinoline |

Origin of Product |

United States |

Mechanistic and Reactivity Studies of 3 Bromo 4,5 Dichloro 8 Methoxyquinoline

Investigation of Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions

The reactivity of 3-Bromo-4,5-dichloro-8-methoxyquinoline in nucleophilic aromatic substitution (SNAr) reactions is dictated by the relative lability of its three halogen substituents. The quinoline (B57606) ring nitrogen acts as an activating group, particularly for positions C4 and C2, by stabilizing the negatively charged Meisenheimer intermediate. youtube.com In di- and tri-halogenated quinolines and related heterocycles, the C4 position is often the most susceptible to nucleophilic attack. This is attributed to efficient stabilization of the intermediate by the adjacent nitrogen atom.

While direct experimental data on the SNAr reactions of this compound is limited in the reviewed literature, the regioselectivity can be predicted based on studies of analogous compounds like 2,4-dichloroquinazolines. nih.gov In these systems, substitution consistently occurs at the 4-position when reacted with various amine nucleophiles. nih.gov

The general mechanism for SNAr involves a two-step addition-elimination process. youtube.com The nucleophile first attacks the electron-deficient carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. youtube.com

For this compound, the expected order of reactivity for the halogenated positions in an SNAr reaction would be C4 > C5 > C3. The C4-Cl bond is activated by the ring nitrogen. The C5-Cl is part of the benzene (B151609) ring and less activated. The C3-Br is on the pyridine (B92270) ring but is less activated than the C4 position. The choice of nucleophile, solvent, and temperature would be critical in controlling the selectivity of the substitution.

Table 1: Predicted Regioselectivity in SNAr Reactions

| Position | Halogen | Predicted Reactivity | Rationale |

|---|---|---|---|

| C4 | Chlorine | High | Activated by the adjacent ring nitrogen, which stabilizes the Meisenheimer intermediate. |

| C5 | Chlorine | Low | Located on the carbocyclic ring and not directly activated by the heteroatom. |

Electrophilic Aromatic Substitution (EAS) Reactivity of the Quinoline Ring

The quinoline ring system is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. However, the substituents on the ring play a crucial role in directing the regioselectivity of such reactions. In this compound, the powerful electron-donating methoxy (B1213986) group (-OCH3) at the C8 position is the dominant activating group and directs electrophiles to the ortho and para positions.

The positions ortho to the C8-methoxy group are C7 and the already substituted C9 (part of the ring junction). The position para is C6. Therefore, electrophilic attack is most likely to occur at the C7 position. The halogen atoms at C3, C4, and C5 are deactivating and would not favor electrophilic attack.

A relevant example is the bromination of 2,4-dichloro-7-methoxy-quinoline, which occurs at the C8 position under the influence of the C7-methoxy group when treated with N-bromosuccinamide (NBS) and trifluoroacetic acid (TFA). google.com This supports the principle that the alkoxy group dictates the site of electrophilic attack on the benzenoid ring of the quinoline scaffold.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Further Derivatization

Cross-coupling reactions are powerful tools for the derivatization of halogenated heterocycles. The Suzuki-Miyaura coupling, which involves the reaction of a halo-aromatic compound with an organoboron reagent in the presence of a palladium catalyst, is particularly noteworthy.

For this compound, the site of the cross-coupling reaction is determined by the relative reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-I > C-Br > C-Cl. researchgate.net Based on this trend, the C3-Br bond is expected to be significantly more reactive than the C4-Cl and C5-Cl bonds. This would allow for selective functionalization at the C3 position.

Studies on other mixed dihalogenated heterocycles confirm this selectivity. For instance, in the cross-coupling of 3-bromo-4-chloro-1,2,5-thiadiazoles, the reaction occurs selectively at the C-Br bond. researchgate.net The choice of palladium catalyst and ligands can sometimes alter this inherent reactivity, but the C-Br bond generally remains the most susceptible to oxidative addition to the Pd(0) catalyst. rsc.org

Table 2: Predicted Conditions for Selective Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale |

|---|---|---|

| Reactive Site | C3-Br | The C-Br bond is more reactive than C-Cl bonds in Pd-catalyzed cross-coupling. researchgate.net |

| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | Commonly used and effective palladium catalysts for Suzuki reactions. rsc.orguzh.ch |

| Base | Na2CO3, K2CO3, Cs2CO3 | Necessary for the transmetalation step. |

| Solvent | Toluene/Ethanol (B145695)/Water, Dioxane, DMF | Aprotic or protic polar solvents are typically used. |

| Boron Reagent | Arylboronic acids, Alkylboronic acids | The choice of boronic acid determines the substituent to be introduced. |

Oxidative and Reductive Transformations of the Quinoline Scaffold

The quinoline scaffold of this compound can undergo both oxidative and reductive transformations, although specific studies on this molecule are not prevalent.

Oxidation: The nitrogen atom of the quinoline ring can be oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). N-oxidation can alter the electronic properties of the ring, making it more susceptible to certain nucleophilic or electrophilic reactions.

Reduction: The pyridine ring of the quinoline system can be selectively reduced to a tetrahydroquinoline. This is typically achieved through catalytic hydrogenation using catalysts like platinum oxide (PtO2) or palladium on carbon (Pd/C), or by using reducing agents like sodium borohydride (B1222165) in the presence of an acid. The specific conditions would need to be carefully controlled to avoid dehalogenation.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

The elucidation of reaction mechanisms for transformations involving this compound would rely on a combination of kinetic studies and spectroscopic analysis.

Spectroscopic Analyses:

NMR Spectroscopy (¹H, ¹³C): Essential for structural elucidation of reactants, intermediates, and products. Changes in chemical shifts would confirm the position of substitution in SNAr, EAS, and cross-coupling reactions.

Mass Spectrometry (MS): Used to confirm the molecular weight of products and to identify reaction intermediates.

Infrared (IR) Spectroscopy: Useful for identifying the functional groups present in the molecule and for monitoring the progress of a reaction.

X-ray Crystallography: Provides definitive structural information, including bond lengths and angles, which can help in understanding the reactivity of the molecule. nih.gov

For instance, in a Suzuki-Miyaura coupling, in-situ spectroscopic methods could be employed to observe the formation of palladium-ligand complexes and key intermediates in the catalytic cycle, such as the oxidative addition product.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dichloro-8-bromo-7-methoxyquinoline |

| 2-chloro-6-bromoquinoline |

| 2-chloro-7-bromo-5-isopropylquinoline |

| 3,5-dichloropyridazine |

| 3,5-dibromopyridazine |

| 3-chloro-5-bromo-6-phenylpyridazine |

| 2,4,5,6-tetrachloropyrimidine |

| 2,5-dibromo-3-methoxypyrazine |

| 3-Bromo-8-methyl-4-phenylquinoline |

| 3-Bromo-5-chloro-4-phenylquinoline |

| 2,4-dichloroquinazoline |

| 2,3-dichloroquinoxaline |

| 3-bromo-4-chloro-1,2,5-thiadiazole |

| 5-bromo-1,2,3-triazine |

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 4,5 Dichloro 8 Methoxyquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule. For 3-Bromo-4,5-dichloro-8-methoxyquinoline, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would be essential for a complete and unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to reveal signals corresponding to each chemically non-equivalent proton in the molecule. Based on the structure, four distinct signals are predicted: one for the methoxy (B1213986) group protons and three for the aromatic protons on the quinoline (B57606) ring system.

Aromatic Region: The protons at positions H-2, H-6, and H-7 would appear in the aromatic region (typically δ 7.0-9.0 ppm). The proton at H-2 would likely be the most downfield-shifted signal due to the deshielding effect of the adjacent nitrogen atom and would appear as a singlet. The protons at H-6 and H-7 on the benzo-fused ring would appear as doublets, with their coupling constant (J-value) characteristic of ortho-coupling.

Aliphatic Region: The three protons of the methoxy group (-OCH₃) at position 8 would give rise to a sharp singlet in the upfield region (typically δ 3.5-4.5 ppm).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show a signal for each of the ten unique carbon atoms in the molecule.

Aromatic/Olefinic Region: Nine signals are expected in the downfield region (typically δ 100-160 ppm), corresponding to the nine carbons of the quinoline core. The carbons bearing electronegative substituents (Br, Cl, N, O) would have their chemical shifts significantly affected. For example, C-4 and C-5, bonded to chlorine, and C-3, bonded to bromine, would be clearly identifiable.

Aliphatic Region: A single signal in the upfield region (typically δ 55-65 ppm) would correspond to the methoxy carbon.

2D NMR Spectroscopy: To definitively link the proton and carbon signals and confirm the structure, several 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): Would establish the coupling relationships between adjacent protons, confirming the H-6 and H-7 connectivity.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons (C-2, C-6, C-7, and the methoxy carbon).

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds. This is crucial for identifying the quaternary (non-protonated) carbons by observing their correlations to nearby protons (e.g., correlation from the methoxy protons to C-8).

Table 1: Predicted ¹H and ¹³C NMR Spectral Features for this compound

| Atom Type | Predicted Number of Signals | Expected Chemical Shift Region (ppm) | Key 2D NMR Correlations (HMBC) |

|---|---|---|---|

| Aromatic Protons (¹H) | 3 (1 singlet, 2 doublets) | δ 7.0 – 9.0 | Protons to adjacent and geminal carbons |

| Methoxy Protons (¹H) | 1 (singlet) | δ 3.5 – 4.5 | -OCH₃ protons to C-8 |

| Quinoline Carbons (¹³C) | 9 | δ 100 – 160 | Signals correlated from H-2, H-6, H-7, and -OCH₃ |

| Methoxy Carbon (¹³C) | 1 | δ 55 – 65 | Signal correlated from -OCH₃ protons |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, LC-MS/MS)

Mass spectrometry is vital for determining the molecular weight and elemental composition of a compound and for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₁₀H₆BrCl₂NO), the monoisotopic mass is calculated to be 304.900982 g/mol . nist.gov A key feature in the mass spectrum would be the distinctive isotopic pattern of the molecular ion [M]⁺• peak, arising from the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. This would result in a complex cluster of peaks for the molecular ion.

Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound

| Isotopologue Formula | Theoretical m/z | Expected Relative Abundance (%) |

|---|---|---|

| C₁₀H₆⁷⁹Br³⁵Cl₂NO | 304.9010 | 100.0 (Base Peak) |

| C₁₀H₆⁸¹Br³⁵Cl₂NO | 306.8990 | 97.3 |

| C₁₀H₆⁷⁹Br³⁵Cl³⁷ClNO | 306.8980 | 65.6 |

| C₁₀H₆⁸¹Br³⁵Cl³⁷ClNO | 308.8960 | 64.0 |

| C₁₀H₆⁷⁹Br³⁷Cl₂NO | 308.8951 | 10.7 |

Note: The table shows the major expected peaks. The exact pattern would be a composite of these overlapping signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

C-H vibrations: Aromatic C-H stretching bands would be expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group would appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C and C=N vibrations: The quinoline ring system would exhibit several characteristic stretching vibrations in the 1450-1650 cm⁻¹ region.

C-O stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch of the methoxy group would be prominent in the 1200-1275 cm⁻¹ region.

C-Cl and C-Br vibrations: The carbon-chlorine and carbon-bromine stretching vibrations would appear in the fingerprint region, typically below 850 cm⁻¹ and 700 cm⁻¹, respectively.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-Cl/C-Br bonds, which may be weak in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems. The extended conjugated system of the quinoline core in this compound is expected to produce strong absorptions in the UV region. The spectrum would likely show multiple bands corresponding to π→π* transitions characteristic of the quinoline chromophore. The positions and intensities of these absorption maxima would be influenced by the pattern of halogen and methoxy substitution on the ring.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would unambiguously confirm the substitution pattern on the quinoline ring. Furthermore, it would yield precise data on bond lengths, bond angles, and torsional angles, revealing the planarity of the quinoline system and the orientation of the methoxy group. Analysis of the crystal packing would also provide insights into intermolecular interactions, such as π-π stacking or halogen bonding, that govern the solid-state architecture. To date, no public crystal structure has been reported for this compound.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Analysis (if chiral analogues are explored)

This compound itself is an achiral molecule and therefore would not exhibit a signal in chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD). These methods are specifically used to study chiral molecules, as they measure the differential absorption of left and right circularly polarized light. This section would only become relevant if chiral analogues of the compound were synthesized, for example, through the introduction of a chiral center or by inducing atropisomerism, which is not inherent to this molecule's structure.

Table 3: List of Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|

Theoretical and Computational Chemistry of 3 Bromo 4,5 Dichloro 8 Methoxyquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Frontier Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. For quinoline (B57606) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine optimized molecular structures and vibrational frequencies. nih.gov Studies on compounds like 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline have demonstrated that molecular structures optimized using DFT are consistent with crystal structures determined by X-ray diffraction. tandfonline.com

For 3-Bromo-4,5-dichloro-8-methoxyquinoline, DFT calculations would be crucial in elucidating the influence of the substituent groups on the geometry of the quinoline ring. The presence of bulky halogen atoms (bromine and chlorine) and the methoxy (B1213986) group would likely induce minor distortions in the planarity of the bicyclic system.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability.

A hypothetical representation of the HOMO and LUMO distribution for a substituted quinoline is shown below:

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. These descriptors include:

Ionization Potential (I): The energy required to remove an electron, related to the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added, related to the LUMO energy (A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom or molecule to attract electrons (χ ≈ (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).

Global Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ2 / 2η, where μ is the chemical potential).

Studies on quinoline derivatives have employed these descriptors to understand their reactive properties. arabjchem.org For this compound, the electronegative halogen substituents would likely increase its electrophilicity. Fukui functions, which indicate the propensity of each atomic site in a molecule to undergo a nucleophilic or electrophilic attack, are also valuable tools for predicting reactivity. nih.gov

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Tendency to donate an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Tendency to accept an electron. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | Overall electron-attracting ability. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to deformation of electron cloud. |

| Global Electrophilicity Index (ω) | ω = μ2 / 2η | Propensity to act as an electrophile. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. These models are extensively used in drug design to predict the activity of new compounds.

For quinoline derivatives, numerous QSAR studies have been conducted to understand the structural requirements for various biological activities, such as antimalarial, anticancer, and antibacterial effects. researchgate.netnih.gov These studies often employ a variety of molecular descriptors, including topological, constitutional, and aromaticity descriptors. researchgate.net For instance, a 3D-QSAR analysis of ring-substituted quinolines with anti-tuberculosis activity was carried out using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

In the context of this compound, a QSAR model could be developed to predict its potential biological activity based on its structural features. The model would likely incorporate descriptors that account for the steric and electronic effects of the bromo, chloro, and methoxy substituents.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the mechanism of action of potential drugs and in virtual screening of compound libraries. Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time.

Molecular docking studies have been performed on various quinoline derivatives to investigate their binding affinity to different biological targets. nih.govekb.egresearchgate.net For example, halogenated quinoline derivatives have been studied for their inhibitory potential against monoamine oxidase A and B (MAO-A and MAO-B), proteins implicated in neurodegenerative diseases. nih.gov These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the ligand and the active site of the protein.

For this compound, molecular docking could be employed to predict its binding mode to various potential targets. The halogen atoms could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor interactions. nih.gov MD simulations would further provide insights into the conformational changes and stability of the complex.

| Parameter | Description |

|---|---|

| Binding Affinity | The strength of the interaction between the ligand and the target, often expressed in kcal/mol. |

| Binding Pose | The predicted orientation and conformation of the ligand within the binding site. |

| Key Interactions | Specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the complex. |

Aromaticity Studies and their Correlation with Chemical and Biological Profiles

Quinoline is a heterocyclic aromatic compound, and its aromaticity is a key determinant of its chemical properties and biological activity. researchgate.netwikipedia.org Aromaticity can be assessed using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS).

Studies on substituted 8-hydroxyquinolines have shown that the type and position of substituents can influence the aromaticity of both the pyridine (B92270) and the benzene (B151609) rings. nih.gov The aromaticity of the quinoline core in this compound would be modulated by the electronic effects of its substituents. The interplay between the electron-withdrawing halogens and the electron-donating methoxy group would likely lead to a complex redistribution of electron density within the aromatic system. Understanding these changes in aromaticity can provide insights into the molecule's reactivity and potential biological interactions.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) via Computational Methods

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

The prediction of 1H and 13C NMR chemical shifts can be performed using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The accuracy of these predictions has significantly improved with the development of new functionals and the use of machine learning algorithms. github.iofrontiersin.orgbohrium.com For this compound, computational prediction of its NMR spectrum would aid in the assignment of its proton and carbon signals.

Similarly, the IR spectrum can be calculated from the vibrational frequencies obtained through DFT calculations. Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions responsible for UV-Vis absorption. researchgate.net These computational tools provide a powerful complement to experimental spectroscopic techniques for the characterization of complex molecules like this compound.

Biological Activity and Mechanistic Studies of 3 Bromo 4,5 Dichloro 8 Methoxyquinoline in Vitro Focus

Enzyme Inhibition and Activation Assays (e.g., Carbonic Anhydrase, Acetylcholinesterase)

There is a lack of specific studies investigating the direct inhibitory or activation effects of 3-Bromo-4,5-dichloro-8-methoxyquinoline on enzymes such as carbonic anhydrase or acetylcholinesterase. However, the broader class of quinoline (B57606) derivatives has been identified as effective enzyme inhibitors. For instance, certain substituted quinolines have been shown to act as noncovalent inhibitors of the human proteasome, a key player in cellular protein degradation. nih.gov Specifically, some quinolines can allosterically modulate proteasome activity, and 5-amino-8-hydroxyquinoline has been reported as a non-competitive inhibitor of the human proteasome. nih.gov

Furthermore, various heterocyclic compounds, including those with structures analogous to quinolines, have demonstrated inhibitory action against human carbonic anhydrase isoforms and cholinesterases. Given that the quinoline scaffold is a core component of many bioactive molecules, it is plausible that this compound could exhibit inhibitory activities against various enzymes, though this remains to be experimentally verified.

Receptor Binding Studies and Ligand-Receptor Interactions

Cellular Assays for Antiproliferative and Antimicrobial Effects (e.g., against cancer cell lines, bacteria, fungi, viruses; strictly in vitro)

The in vitro biological activities of quinoline derivatives are extensively documented, with many halogenated and methoxy-substituted analogues demonstrating significant antimicrobial and antiproliferative effects.

Halogenated quinolines are known for their broad-spectrum antimicrobial properties. For instance, halogenated 8-hydroxyquinolines are used as topical antiseptic agents and have been investigated for treating intestinal and urinary infections. researchgate.net Studies on derivatives of 8-hydroxyquinoline (B1678124) have shown that halogenation can enhance activity against Gram-negative bacteria. nih.gov Specifically, 7-bromo-8-hydroxyquinoline displayed high antigrowth activity against these bacteria compared to the parent compound. nih.gov

8-Methoxyquinoline itself has demonstrated notable antibacterial and antifungal activity. It has shown strong action against Aspergillus flavus, Aspergillus niger, and Trichophyton, as well as antibacterial effects against Bacillus subtilis, Salmonella spp., and Salmonella typhi. researchgate.net The introduction of a nitro group at the 5-position was found to reduce this activity, highlighting the sensitivity of the antimicrobial profile to substitutions on the quinoline ring. researchgate.netresearchgate.net

The antimicrobial potential of various substituted quinolines is summarized in the interactive table below.

Interactive Data Table: Antimicrobial Activity of Selected Quinolines

| Compound | Test Organism | Activity/Potency | Reference(s) |

|---|---|---|---|

| 7-bromo-8-hydroxyquinoline | Gram-negative bacteria | High antigrowth activity | nih.gov |

| Cloxyquin (5-chloro-8-hydroxyquinoline) | Listeria monocytogenes, Plesiomonas shigelloides | MIC = 5.57 µM and 11.14 µM, respectively | nih.gov |

| Nitroxoline (5-nitro-8-hydroxyquinoline) | Aeromonas hydrophila, Pseudomonas aeruginosa | MIC = 5.26 µM and 84.14 µM, respectively | nih.gov |

| 8-Methoxyquinoline | Bacillus subtilis, Salmonella spp., Klebsiella spp., Salmonella typhi | Zone of inhibition: 7.00 mm, 8.00 mm, 10.00 mm, 7.00 mm, respectively | researchgate.net |

| 8-Methoxyquinoline | Aspergillus flavus, Aspergillus niger, Trichophyton | Strong antifungal activity | researchgate.net |

| 5-Nitro-8-methoxyquinoline | Various bacteria and fungi | Less active than 8-methoxyquinoline | researchgate.net |

The quinoline scaffold is a key component in a number of anticancer agents. The antiproliferative activity of quinoline derivatives is highly influenced by their substitution patterns. Halogenation, for instance, has been a strategy to enhance the anticancer effects of various compounds. acs.org

Studies on organoruthenium compounds with 8-hydroxyquinoline-derived ligands have shown excellent antiproliferative activity in the low micromolar range against human colorectal (HCT116), non-small cell lung (NCI-H460), and cervical (SiHa) carcinoma cells. acs.org A series of new quinoline derivatives were synthesized and evaluated as potential antitumor agents, with some compounds exhibiting IC50 values of less than 1.0 μM against human tumor cell lines. nih.gov

The antiproliferative activities of several substituted quinoline derivatives are presented in the table below.

Interactive Data Table: Antiproliferative Activity of Selected Quinolines

| Compound/Derivative Class | Cell Line(s) | IC50/Activity | Reference(s) |

|---|---|---|---|

| Organoruthenium compounds with 8-hydroxyquinoline ligands | HCT116, NCI-H460, SiHa | Low micromolar range | acs.org |

| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine | Human tumor cell lines | < 1.0 μM | nih.gov |

| 2-phenylquinolin-4-amine derivatives (7a, 7d, 7i) | HT-29 | IC50 = 8.12, 9.19, and 11.34 μM, respectively | benthamdirect.com |

| Vanadium complexes with 8-hydroxyquinoline-based ligands | A2780 | Higher cytotoxicity than cisplatin | rsc.org |

Quinoline derivatives are well-known for their antimalarial properties, with chloroquine (B1663885) being a prominent example. The 8-aminoquinoline (B160924) primaquine (B1584692) is another important antimalarial drug. Research has shown that analogues of primaquine, such as 8-[(1-Ethyl-4-aminobutyl)amino]-6-methoxy-4-methylquinoline, demonstrate significant activity against Plasmodium berghei in mice. nih.gov Halogenated compounds have also shown promise, with some being more active against drug-resistant Plasmodium falciparum strains. nih.gov

In terms of antiviral activity, the quinoline scaffold is present in several antiviral drugs and has shown activity against a range of viruses, including Zika virus, influenza A virus, and others. nih.govcancer.gov Certain substituted quinoline derivatives have demonstrated potent anti-influenza A virus activity with IC50 values in the low micromolar range. nih.gov The antiviral activity is often linked to the inhibition of viral RNA transcription and replication. nih.gov

Structure-Activity Relationship (SAR) Derivations for Halogenated Methoxyquinolines

The biological activity of halogenated methoxyquinolines is intricately linked to the nature, number, and position of the halogen and methoxy (B1213986) substituents on the quinoline core.

For antimicrobial activity , the presence of a halogen at the 8-position of quinolones can enhance oral absorption and activity against anaerobic bacteria. nih.gov In the case of 8-hydroxyquinolines, halogenation has been shown to increase activity against Gram-negative bacteria. nih.gov The methoxy group at the 8-position, as seen in 8-methoxyquinoline, is associated with strong antibacterial and antifungal properties, which can be diminished by the addition of other substituents like a nitro group at the 5-position. researchgate.netresearchgate.net

Regarding antiproliferative activity , SAR studies of quinoline derivatives have revealed several key trends. For a series of quinoline derivatives, a large and bulky alkoxy substituent at the 7-position was found to be beneficial for antiproliferative activity. nih.gov The presence of an amino side chain at the 4-position also facilitated this activity. nih.gov In the context of quinolinequinones, substitutions on the aryl amine portion significantly influence activity, with certain ester groups enhancing antibacterial effects. nih.gov For vanadium complexes with 8-hydroxyquinoline-based ligands, substituents on the quinoline backbone were found to reduce the antiproliferative effect. rsc.org

For antiviral activity , SAR studies on substituted quinolines have shown that modifications at various positions can significantly impact potency against viruses like influenza A. nih.gov

Investigation of Molecular Mechanisms of Action at the Cellular and Sub-cellular Levels

No research data is available regarding the specific molecular pathways or cellular targets affected by this compound in vitro. Studies on related compounds, such as other brominated quinolines, have suggested potential anticancer activities through mechanisms like topoisomerase inhibition, but these findings cannot be extrapolated to the specific compound without direct experimental evidence.

Studies on Metal Chelation and its Biological Implications (in vitro)

There is no available scientific literature or data concerning the metal chelation properties of this compound or the biological consequences of such activity in an in vitro setting.

Applications of 3 Bromo 4,5 Dichloro 8 Methoxyquinoline in Materials Science and Other Fields

Exploration as Building Blocks for Functional Materials (e.g., Optoelectronic Devices, Polymers)

The rigid, planar structure and electron-rich nature of the quinoline (B57606) ring system make it a valuable scaffold for the construction of functional materials. The introduction of halogen atoms, as seen in 3-Bromo-4,5-dichloro-8-methoxyquinoline, further modulates the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical aspect in the design of optoelectronic materials.

Quinoline derivatives are integral components in the development of Organic Light Emitting Diodes (OLEDs) and other optoelectronic devices. For instance, Tris(8-hydroxyquinolinato)aluminium(III) is a well-known electron-transporting and emitting material in OLEDs due to its high thermal stability and fluorescence. While direct studies on this compound for these applications are not extensively documented, its halogenated structure suggests potential as a building block for materials with tailored photophysical properties. The heavy bromine and chlorine atoms can influence spin-orbit coupling, potentially promoting phosphorescence for applications in advanced display technologies.

In polymer science, halogenated aromatic compounds are utilized as monomers or additives to enhance properties such as thermal stability and flame retardancy. Research into novel ring-substituted phenylcyanoacrylates, including bromo- and chloro-substituted variants, has led to their synthesis and subsequent copolymerization with styrene. These studies demonstrate the principle of incorporating halogenated aromatics into polymer chains to create materials with specific characteristics. The reactivity of the halogen substituents on this compound could similarly allow for its incorporation into polymer backbones or as a pendant group, potentially yielding polymers with unique optical or conductive properties.

Table 1: Potential Roles of Structural Features in Functional Materials

| Structural Feature | Potential Application in Functional Materials | Rationale |

| Quinoline Core | Backbone for Optoelectronic Materials | Rigid, planar structure with inherent fluorescence capabilities. |

| Bromo/Chloro Substituents | Tuning of Electronic Properties, Phosphorescence | "Heavy atom effect" can enhance intersystem crossing, leading to phosphorescence; alters HOMO/LUMO levels. |

| Methoxy (B1213986) Group | Electron-donating group, influences solubility | Modifies electronic properties and can improve processability in organic solvents. |

| Reactive Halogen Sites | Polymerization Monomer | Allows for incorporation into polymer chains via cross-coupling reactions. |

Development in Agrochemical Research (e.g., as potential fungicides, herbicides)

The quinoline scaffold is present in numerous compounds exhibiting a wide range of biological activities, including use in agrochemicals. Halogenation is a common strategy in the design of pesticides to enhance efficacy and metabolic stability.

In antifungal research, quinoline derivatives have shown considerable promise. A notable example is a compound referred to as "bromoquinol," which exhibits potent, wide-spectrum antifungal activity against pathogens like Aspergillus fumigatus. oup.comnih.gov Its mechanism is linked to the interference with fungal iron utilization, and its activity is potentiated by iron starvation conditions. oup.comnih.gov While "bromoquinol" is structurally distinct from this compound, the findings highlight the potential of brominated quinolines as a class of antifungal agents. Studies on various chloro- and bromo-substituted 8-quinolinols have further explored the structure-activity relationships that govern their fungitoxicity.

Table 2: Research Findings on Related Quinolines in Agrochemical Applications

| Compound Class/Example | Application | Key Research Finding |

| Bromoquinol | Antifungal | Exhibits broad-spectrum activity; mechanism involves inducing oxidative stress and apoptosis, linked to iron starvation. oup.comnih.gov |

| Ring-substituted 8-hydroxyquinolines | Herbicidal | Capable of inhibiting photosynthetic electron transport in spinach chloroplasts. |

| 8-Methoxyquinoline 5-amino acetic acid | Herbicidal | Demonstrated efficacy in drying out weeds post-application. researchgate.net |

Role in Sensor Technology (e.g., Chemo-Sensors for Metal Ions or Biomolecules)

Quinoline and its derivatives are renowned for their strong fluorescence and chelating properties, making them exceptional candidates for the development of chemosensors. asianpubs.org Specifically, derivatives of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) are widely employed as fluorophores in sensors designed to detect metal ions. researchgate.net The mechanism often involves a change in fluorescence—either enhancement ("turn-on") or quenching ("turn-off")—upon binding to a specific analyte. asianpubs.org

The photophysical properties of these sensors, including emission wavelength and quantum yield, are highly dependent on the substituents attached to the quinoline ring. asianpubs.org The introduction of electron-withdrawing or electron-donating groups, as well as halogens, can fine-tune the sensor's selectivity and sensitivity. For instance, quinoline-based ligands have been developed as selective "turn-off" fluorescent chemosensors for copper ions (Cu²⁺). asianpubs.org In other designs, quinoline-based thiosemicarbazones have been synthesized to act as colorimetric sensors for anions like fluoride and cyanide, where detection is achieved through a visible color change. nih.gov

While this compound has not been specifically deployed as a chemosensor in published literature, its structure contains the essential quinoline fluorophore. The methoxy group at the 8-position and the multiple halogen atoms would significantly influence its electronic structure and binding preferences. This substitution pattern provides a framework that could be exploited to design new sensors with high selectivity for specific metal ions or other analytes. The inherent reactivity of the C-Br and C-Cl bonds also offers pathways to further functionalize the molecule, attaching specific receptor units to create highly targeted sensors.

Utilization as Advanced Synthetic Intermediates for Complex Organic Compounds

Polyhalogenated heterocyclic compounds are exceptionally valuable as intermediates in organic synthesis due to the versatile reactivity of their carbon-halogen bonds. The distinct placement of bromine and chlorine atoms on the this compound ring system makes it a powerful and versatile building block for constructing more complex molecules.

The different C-X bond strengths (C-Br vs. C-Cl) allow for regioselective transformations. Carbon-bromine bonds are generally more reactive than carbon-chlorine bonds in common transition-metal-catalyzed cross-coupling reactions. This reactivity difference enables chemists to selectively modify the molecule at the 3-position (bromine) while leaving the chlorine atoms at the 4- and 5-positions intact for subsequent reactions.

This hierarchical reactivity is crucial for the stepwise and controlled synthesis of complex organic compounds. For example, the bromine at the 3-position can be readily displaced or used in coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations to introduce new carbon-carbon or carbon-nitrogen bonds. Following this initial modification, the less reactive chlorine atoms can be targeted under different, often more forcing, reaction conditions to build additional complexity. This strategic, multi-step functionalization is a cornerstone of modern medicinal and materials chemistry. nih.govmdpi.com Numerous synthetic protocols have been developed for the regioselective halogenation and subsequent functionalization of the quinoline core, underscoring the importance of such intermediates in synthetic organic chemistry. researchgate.netorganic-chemistry.org

Future Perspectives and Emerging Research Avenues for 3 Bromo 4,5 Dichloro 8 Methoxyquinoline

Integration of Artificial Intelligence and Machine Learning in Quinoline (B57606) Derivative Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. For quinoline derivatives, ML models can predict the biological activities and physicochemical properties of novel structures, thereby streamlining the selection of promising candidates for synthesis and testing. mdpi.com

Researchers have successfully developed ML models capable of predicting the reactive sites of quinoline derivatives for electrophilic aromatic substitution with high accuracy. researchgate.net Such models, which may use quantum mechanics descriptors, can guide the synthesis of specific analogues of 3-Bromo-4,5-dichloro-8-methoxyquinoline by forecasting the most likely outcomes of chemical reactions. researchgate.net This predictive power allows chemists to design more efficient synthetic routes and generate libraries of derivatives with a higher probability of desired biological activity. researchgate.net

Furthermore, AI and ML are employed to design novel hybrid molecules. For instance, ML techniques were used in the design of 8-quinolinesulfonamide and 1,2,3-triazole hybrids, identifying potential potent inhibitors of specific kinases involved in cancer. mdpi.com This approach helps to overcome the challenge of optimizing multiple structural features simultaneously, which can sometimes lead to worsening performance. mdpi.com By applying similar in silico methods to the this compound scaffold, researchers can computationally screen vast virtual libraries of derivatives against various biological targets, prioritizing those with the best-predicted affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.com

Table 1: Applications of AI/ML in Quinoline Derivative Research

| Application Area | Description | Potential Impact for this compound |

|---|---|---|

| Reactive Site Prediction | ML models predict the outcome of chemical reactions, such as electrophilic aromatic substitution, with high accuracy. researchgate.net | Guides the strategic synthesis of new derivatives by identifying the most probable sites for functionalization. |

| Virtual Screening | AI algorithms screen large virtual libraries of compounds against biological targets to identify potential hits. mdpi.com | Accelerates the discovery of new biological applications by prioritizing compounds for preclinical testing. |

| ADMET Prediction | In silico tools forecast pharmacokinetic and toxicity profiles of new chemical entities. mdpi.com | Reduces late-stage attrition of drug candidates by flagging potential liabilities early in the design phase. |

| Hybrid Molecule Design | ML assists in the rational design of hybrid molecules by combining the quinoline scaffold with other pharmacophores. mdpi.com | Facilitates the creation of multi-target agents with potentially enhanced efficacy or novel mechanisms of action. |

Development of Biologically Inspired Synthetic Approaches

Nature, particularly the diverse structures of alkaloids, provides a rich source of inspiration for the design of new bioactive molecules. researchgate.net Quinine (B1679958), a natural alkaloid containing a quinoline core, has served as a foundational template for developing new therapeutic agents. acs.org Biologically inspired synthetic strategies aim to leverage the structural motifs found in natural products to create novel compounds with enhanced or new biological activities.

A key approach involves the simplification of complex natural products to identify the core "privileged scaffold" responsible for their biological effects. For example, the simplification of quinine led to the identification of 2,8-bis(trifluoromethyl)-4-quinolinol as a potent fungicidal scaffold. acs.org This lead compound was then further modified, demonstrating that strategic structural changes can tune biological activity. acs.org Similarly, the this compound structure could be used as a starting point for modifications inspired by naturally occurring quinoline alkaloids to explore new therapeutic possibilities. researchgate.net

Another strategy involves a functional group splicing approach, where known bioactive fragments are incorporated into the quinoline scaffold. Researchers have successfully introduced antibacterial amino alcohol fragments to the 4-hydroxy position of a quinoline core, resulting in derivatives with excellent activity against plant phytopathogenic bacteria. acs.org This modular approach allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of antibacterial potency. acs.org Applying this methodology to this compound could yield novel derivatives with potential applications in agriculture or medicine.

Exploration of Novel Biological Targets and Therapeutic Areas (pre-clinical)

The quinoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov While its historical significance is tied to antimalarial drugs, recent preclinical research has unveiled its potential in oncology and other therapeutic areas by targeting various proteins involved in disease pathways. nih.govnih.gov

Oncology: Quinoline derivatives have been extensively investigated as anticancer agents, with several compounds entering clinical use. nih.gov Preclinical studies have shown that novel quinoline-based molecules can act as potent inhibitors of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. nih.gov

Kinase Inhibition: Many quinoline derivatives function as kinase inhibitors. They have been designed to target receptors like EGFR (epidermal growth factor receptor), HER-2, and c-Met, which are pivotal in carcinogenic pathways such as the Ras/Raf/MEK and PI3K/AkT/mTOR cascades. nih.govrsc.org For example, compound 5a from a synthesized series was identified as a potent dual-target inhibitor of EGFR and HER-2. rsc.org Other derivatives have shown promising activity against C-RAF kinase and have demonstrated selectivity for cancer cells over normal cells. nih.gov

DNA Methyltransferase (DNMT) Inhibition: Emerging research has identified quinoline compounds that act as inhibitors and degraders of DNA methyltransferases (DNMTs), particularly DNMT1 and DNMT3A. mdpi.com These enzymes play a crucial role in the epigenetic silencing of tumor suppressor genes. Certain novel quinoline derivatives have shown submicromolar antiproliferative activity against leukemia cell lines and induced gene expression by promoting promoter demethylation. mdpi.com

Other Therapeutic Areas: The versatility of the quinoline nucleus extends beyond oncology. Researchers have designed quinoline derivatives as multifunctional agents for neurodegenerative diseases like Alzheimer's. One study reported a quinoline-O-carbamate derivative that acts as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) while also exhibiting anti-inflammatory properties. researchgate.net

The exploration of these and other novel targets for this compound could uncover new, preclinical therapeutic applications.

Table 2: Selected Preclinical Biological Targets for Quinoline Derivatives

| Target Class | Specific Target(s) | Therapeutic Area | Reference |

|---|---|---|---|

| Receptor Tyrosine Kinases | EGFR, HER-2, c-Met, VEGF Receptors | Oncology | nih.gov, rsc.org |

| Cytoplasmic Kinases | C-RAF Kinase | Oncology | nih.gov |

| Epigenetic Enzymes | DNA Methyltransferases (DNMT1, DNMT3A) | Oncology | mdpi.com |

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Alzheimer's Disease | researchgate.net |

| Bacterial Proteins | LptA, Topoisomerase IV | Infectious Diseases | nih.gov |

Design and Synthesis of Hybrid Molecules Incorporating the Quinoline Scaffold

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.gov This approach aims to produce compounds with improved affinity, better efficacy, a broader spectrum of activity, or the ability to overcome drug resistance. nih.govnih.gov The quinoline nucleus is an ideal scaffold for this strategy due to its synthetic accessibility and proven biological importance. researchgate.net

Numerous quinoline-based hybrids have been synthesized and evaluated, demonstrating the success of this approach. Examples include:

Quinoline-Chalcone Hybrids: Combining the quinoline scaffold with a chalcone (B49325) moiety has yielded potent anticancer agents that can target the colchicine (B1669291) binding site of tubulin and inhibit EGFR kinase. nih.gov

Quinoline-Coumarin Hybrids: These hybrids have been investigated for their anticancer properties against various cell lines. researchgate.net

Quinoline-Triazole Hybrids: The fusion of quinoline with a triazole ring has been explored for developing new antitubercular agents. nih.gov

Quinoline-Oxazole Hybrids: This combination has been designed to create novel anticancer agents, leveraging the hydrogen-bonding capabilities of the oxazole (B20620) ring to interact with biological receptors. researchgate.net

The underlying principle of hybridization is that the resulting molecule may act on multiple targets or may have a synergistic effect that is greater than the sum of its individual components. mdpi.com The design of hybrid molecules based on the this compound core, by attaching other known bioactive moieties, represents a promising avenue for discovering new lead compounds with potential applications in areas such as cancer, infectious diseases, and inflammation. nih.govresearchgate.net

Advancements in Sustainable and Eco-Friendly Production Methods

The chemical industry is increasingly focusing on "green chemistry" to develop more sustainable and environmentally benign processes. ijpsjournal.com Traditional methods for synthesizing quinolines often require harsh conditions, hazardous reagents, and long reaction times, leading to significant environmental and economic drawbacks. nih.govnih.gov Consequently, considerable research effort is being directed toward eco-friendly alternatives for the production of quinoline derivatives.

Key advancements in the sustainable synthesis of quinolines include:

Microwave- and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times, improve yields, and often allow for the use of greener solvents like aqueous ethanol (B145695). ijpsjournal.comrsc.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product. rsc.org These reactions exhibit high atom economy and allow for the rapid generation of diverse molecular scaffolds, minimizing waste. rsc.org

Use of Nanocatalysts: Nanocatalysts offer several advantages over traditional catalysts, including high efficiency, reusability, and the ability to function under milder reaction conditions. nih.govacs.org For instance, magnetically retrievable nanocatalysts have been developed for the synthesis of quinoline derivatives, simplifying product purification and catalyst recovery. nih.govrsc.org

Catalyst-Free and Metal-Free Reactions: To avoid the cost and potential toxicity associated with metal catalysts, researchers are developing catalyst-free protocols, often assisted by microwaves, or using non-metal catalysts like iodine. rsc.orgnih.gov

Adopting these green chemistry principles for the synthesis of this compound and its future derivatives would not only be environmentally responsible but could also enhance the efficiency and economic viability of their production. nih.govijpsjournal.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-4,5-dichloro-8-methoxyquinoline, and how can purity be ensured?

- Methodology : Multi-step halogenation and methoxylation starting from quinoline derivatives are typical. For example, sequential bromination (using PBr₃ or NBS), chlorination (Cl₂ or SOCl₂), and methoxylation (via nucleophilic substitution with NaOMe) are common . Continuous flow reactors can improve yield and reduce side reactions . Purification often involves column chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization (e.g., chloroform/hexane mixtures) . Purity is validated via HPLC (≥95% purity threshold) and elemental analysis .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy at C8, halogens at C3-5). Chemical shifts for aromatic protons near halogens typically appear downfield (δ 7.5-8.5 ppm) .

- X-ray crystallography : Resolves spatial arrangement of substituents. SHELX software refines structures, revealing coplanarity of the quinoline core (r.m.s. deviation <0.03 Å) and weak intermolecular interactions (e.g., C–H⋯π) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 335.89) .

Advanced Research Questions

Q. How do the positions of halogens influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Bromine at C3 acts as a superior leaving group compared to chlorine, enabling selective coupling at C3. Steric hindrance from C4/C5 chlorines may reduce reactivity at adjacent positions. Optimize using Pd catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃) in THF/H₂O . Kinetic studies (monitored via ¹H NMR) reveal faster coupling at C3 vs. C4/5 .

Q. What experimental strategies assess its potential in targeting enzymes like kinases or metalloproteinases?

- Methodology :

- Enzyme inhibition assays : Use fluorescence-based assays (e.g., ATPase activity for kinases) with IC₅₀ determination. Compare with control inhibitors (staurosporine for kinases) .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., halogen bonding with kinase active sites). The C8 methoxy group may enhance hydrophobic interactions .

- SPECT/PET radiolabeling : Replace Br with ⁷⁶Br/¹²⁵I for in vivo tracking of amyloid plaques or tumor MMPs .

Q. How can contradictions in reported halogenation reaction conditions (e.g., solvent, temperature) be resolved?

- Methodology :

- Design of Experiments (DOE) : Vary solvents (DMF vs. CHCl₃), temperatures (0°C vs. reflux), and halogen sources (NBS vs. Br₂) to identify optimal conditions via ANOVA .

- In situ monitoring : ReactIR or LC-MS tracks intermediate formation, minimizing over-halogenation byproducts .

Q. What computational approaches predict its interactions with biological targets (e.g., QSAR, molecular dynamics)?

- Methodology :

- QSAR models : Use Gaussian or COSMO-RS to correlate substituent electronegativity (Cl/Br) with logP and bioavailability .

- MD simulations : GROMACS simulates binding stability (e.g., with β-amyloid fibrils) over 100 ns, analyzing RMSD and hydrogen-bond persistence .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.